molecular formula C16H26O B6289174 1-(4-Hexylphenyl)-2-methyl-2-propanol CAS No. 1427556-26-0

1-(4-Hexylphenyl)-2-methyl-2-propanol

Cat. No.: B6289174
CAS No.: 1427556-26-0
M. Wt: 234.38 g/mol
InChI Key: NDNZTEJGZGVOFV-UHFFFAOYSA-N
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Description

1-(4-Hexylphenyl)-2-methyl-2-propanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hexylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-hexylphenol with isobutylene in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product. The reaction conditions generally include:

    Temperature: 50-100°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Non-polar solvents like toluene or hexane

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of solid acid catalysts in packed bed reactors is also common to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hexylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Thionyl chloride in the presence of pyridine, phosphorus tribromide in dichloromethane

Major Products:

    Oxidation: 1-(4-Hexylphenyl)-2-methyl-2-propanone, 1-(4-Hexylphenyl)-2-methylpropanoic acid

    Reduction: 1-(4-Hexylphenyl)-2-methylpropane

    Substitution: 1-(4-Hexylphenyl)-2-methyl-2-chloropropane, 1-(4-Hexylphenyl)-2-methyl-2-bromopropane

Scientific Research Applications

1-(4-Hexylphenyl)-2-methyl-2-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Hexylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It can interact with cell surface receptors, altering their conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

1-(4-Hexylphenyl)-2-methyl-2-propanol can be compared with other similar compounds, such as:

    1-(4-Hexylphenyl)-2-methyl-2-propanone: The ketone analog, which has different reactivity and applications.

    1-(4-Hexylphenyl)-2-methylpropane: The fully reduced analog, which lacks the hydroxyl group and exhibits different chemical properties.

    1-(4-Hexylphenyl)-2-methyl-2-chloropropane:

The uniqueness of this compound lies in its tertiary alcohol structure, which imparts specific reactivity and makes it a valuable intermediate in various chemical transformations.

Properties

IUPAC Name

1-(4-hexylphenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-4-5-6-7-8-14-9-11-15(12-10-14)13-16(2,3)17/h9-12,17H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNZTEJGZGVOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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